molecular formula C13H9N3O2 B1649129 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1082193-69-8

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No. B1649129
M. Wt: 239.23 g/mol
InChI Key: ZNVURTOLFBBGBT-UHFFFAOYSA-N
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Description

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound that has been synthesized and studied for its potential applications. It is a pale yellow solid with a melting point of 188–189 °C . The compound’s molecular weight is 155.1959 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives were synthesized for their potential antifungal activities . Another study reported the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution .


Molecular Structure Analysis

The molecular structure of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid include its pale yellow color and a melting point of 188–189 °C . Its molecular weight is 155.1959 .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • The preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs has been achieved through the reaction of N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines, leading to the formation of compounds with potential for further functionalization and study within chemical research (Ito et al., 1980).
  • A novel, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed, utilizing N-(pyridin-2-yl)benzimidamides and phenyliodine bis(trifluoroacetate) for intramolecular annulation. This method offers a convenient route for constructing the triazolopyridine skeleton through oxidative N-N bond formation, presenting an efficient and environmentally friendly approach (Zheng et al., 2014).
  • The facile, microwave-assisted synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines has been demonstrated. This method emphasizes the efficient and rapid synthesis of triazolopyridines, highlighting the role of microwave irradiation in enhancing reaction rates and yields, thereby offering a significant advantage in synthetic chemistry (Ibrahim et al., 2020).

Potential Antimicrobial Activities

  • The synthesis and evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been conducted, revealing significant antibacterial and antifungal activities. This study indicates the potential of triazolopyridine derivatives as antimicrobial agents, providing a foundation for further pharmacological investigations (Suresh et al., 2016).
  • Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity. The study showcases the synthesis, characterization, and potential biomedical applications of organotin(IV) complexes, highlighting their efficacy against Gram-positive bacteria (Ruisi et al., 2010).

Future Directions

The future directions for the study of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid could include further exploration of its potential applications, such as its antimicrobial properties . Additionally, the synthesis of similar compounds and their potential applications could also be explored .

properties

IUPAC Name

3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVURTOLFBBGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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